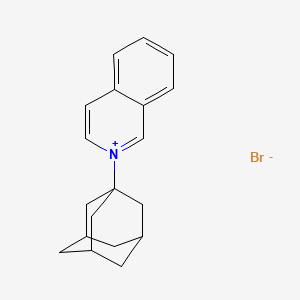

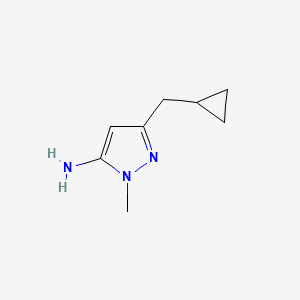

3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve studying these reactions, the conditions under which they occur, and their yield .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique

Organic Synthesis

3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine: is a valuable building block in organic synthesis. Its unique structure allows for the creation of densely substituted cyclopropyl azoles, amines, and ethers. These compounds are often used in the synthesis of more complex molecules due to their reactivity and the presence of multiple functional groups that can undergo further transformations .

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a precursor for the development of new pharmaceuticals. The cyclopropylmethyl group is a common motif in drug molecules, and its incorporation into pyrazole derivatives can lead to the discovery of compounds with potential therapeutic effects .

Asymmetric Catalysis

The cyclopropyl group in 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine can induce chirality, making it a candidate for use in asymmetric catalysis. This application is crucial for producing enantiomerically pure substances, which are important in the creation of drugs and other substances where stereochemistry plays a key role .

Material Science

Due to its robustness and the ability to form stable complexes with various metals, this compound could be explored in material science. It may be used to develop new materials with specific optical or electronic properties, which could be beneficial in creating advanced sensors or other high-tech devices .

Agrochemical Research

The pyrazole ring found in 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is a common feature in many agrochemicals. Researchers can modify this compound to develop new pesticides or herbicides with improved efficacy and reduced environmental impact .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent due to its well-defined structure and properties. It could be particularly useful in chromatography or mass spectrometry to help identify or quantify other substances .

Mécanisme D'action

Target of Action

The primary target of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism and is required for FANCD2 ubiquitination .

Mode of Action

3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, affecting the stability of fragile sites and the regulation of centrosome duplication .

Biochemical Pathways

It is known that it affects the dna damage response mechanism, which involves a complex network of biochemical pathways .

Pharmacokinetics

It is known that the clearance of this compound is high in rats and low in dogs, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species . In humans, the clearance was low in relation to hepatic blood flow, consistent with metabolic stability in human in vitro systems .

Result of Action

The inhibition of the Serine/threonine-protein kinase ATR by 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine results in interference with the DNA damage response mechanism. This can lead to effects on the stability of fragile sites and the regulation of centrosome duplication .

Action Environment

The action, efficacy, and stability of 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine can be influenced by various environmental factors. It is known that some environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(cyclopropylmethyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(9)5-7(10-11)4-6-2-3-6/h5-6H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQBAICKUXXMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)